(5Z)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-ethoxy-4-(3-methylbutoxy)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-{[3-ethoxy-4-(3-methylbutoxy)phenyl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiolane ring, a phenyl group with ethoxy and methylbutoxy substituents, and a tetrahydropyridine ring with a carbonitrile group.
Preparation Methods
The synthesis of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-{[3-ethoxy-4-(3-methylbutoxy)phenyl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves multiple steps, including the formation of the thiolane ring and the introduction of the phenyl and tetrahydropyridine groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes using larger reactors and more efficient purification techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiolane and tetrahydropyridine rings.
Medicine: Its unique structure could be explored for potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets and pathways. For example, the thiolane ring may interact with thiol-containing enzymes, while the tetrahydropyridine ring could modulate receptor activity. The specific molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar compounds to 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-{[3-ethoxy-4-(3-methylbutoxy)phenyl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile include:
Thiolan derivatives: Compounds with similar thiolane rings but different substituents.
Tetrahydropyridine derivatives: Compounds with similar tetrahydropyridine rings but different substituents.
Phenyl derivatives: Compounds with similar phenyl groups but different substituents.
The uniqueness of this compound lies in its combination of these structural features, which may confer specific properties and reactivity not found in other similar compounds.
Properties
Molecular Formula |
C25H30N2O6S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[[3-ethoxy-4-(3-methylbutoxy)phenyl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile |
InChI |
InChI=1S/C25H30N2O6S/c1-5-32-23-13-18(6-7-22(23)33-10-8-16(2)3)12-20-17(4)21(14-26)25(29)27(24(20)28)19-9-11-34(30,31)15-19/h6-7,12-13,16,19H,5,8-11,15H2,1-4H3/b20-12- |
InChI Key |
HWJNZRXBUYRDDT-NDENLUEZSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=C(C(=O)N(C2=O)C3CCS(=O)(=O)C3)C#N)C)OCCC(C)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=C(C(=O)N(C2=O)C3CCS(=O)(=O)C3)C#N)C)OCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.